methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate
Description
Methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group substituted at position 4 of the quinoline core, linked to a 2-chlorophenyl moiety, and a methyl ester at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including antimalarial, anticancer, and anti-tuberculosis activities . The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the methyl ester improves bioavailability compared to carboxylic acid analogs .
Properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYUSWGTBGNOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxyquinoline-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. Studies have demonstrated that this compound can induce apoptosis in cancer cells. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
Neurological Applications
CNS Disorders Treatment
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Its ability to modulate neurotransmission suggests it could be effective against conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives, including this compound, revealed a significant reduction in bacterial viability in vitro. The compound was tested against both Gram-positive and Gram-negative bacteria, showing a broader spectrum of activity than traditional antibiotics .
Case Study 2: Anticancer Mechanism
In vitro studies highlighted the anticancer mechanism of this compound on human cancer cell lines. The compound was found to inhibit cell migration and invasion, suggesting its potential utility in cancer therapy as an adjunct to existing treatments .
Pharmaceutical Applications
Anticancer Agent
This compound has been studied for its potential as an anticancer agent. Research indicates it can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest, particularly in breast cancer models .
Antimicrobial Properties
Similar to other thiourea derivatives, 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea exhibits antimicrobial activity. It has been shown to be effective against various pathogens, making it a candidate for further development as an antimicrobial agent .
Material Science
Ionic Liquids Development
The compound's imidazole ring structure is utilized in the formation of ionic liquids, which are gaining popularity as solvents for various chemical reactions due to their unique properties such as low volatility and high thermal stability . These ionic liquids can serve as green solvents in synthetic chemistry.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the modulation of apoptotic pathways .
Case Study 2: Ionic Liquids Application
Research into the use of this compound in ionic liquid formulations showed enhanced solubility for various organic compounds, facilitating reactions that are typically challenging under conventional conditions .
Mechanism of Action
The mechanism of action of methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate ()
- Structure : Methoxy at position 6, aryl group at position 2, methyl ester at position 4.
- Comparison: The target compound features substitutions at positions 2 and 4, whereas this analog has a methoxy at position 5.
- Synthesis : Both compounds utilize methyl iodide and potassium carbonate for esterification, suggesting shared synthetic pathways .
Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate ()
- Structure : Bromophenyl at position 2, ethyl ester at position 4.
- Comparison: The bromine atom increases molecular weight (367.2 g/mol vs. However, the ethyl ester may confer lower metabolic stability than the methyl ester .
6-Chloro-2-(4-Chlorophenyl)-4-quinolinecarboxylate Derivatives ()
- Structure : Chlorine at position 6 and 4-chlorophenyl at position 2.
- Comparison: The dual chloro-substitution increases logP (indicating higher lipophilicity) but may introduce toxicity concerns.
4-Methylphenyl Quinoline-2-carboxylate ()
- Structure : Methylphenyl at position 4, carboxylate at position 2.
- Comparison: The absence of a methoxy or chloro group reduces electron-withdrawing effects, possibly diminishing binding affinity to hydrophobic enzyme pockets. The dihedral angle between quinoline and benzene rings (78.3°–88.2°) contrasts with the target’s likely planar conformation, affecting intermolecular interactions .
Physicochemical and Structural Properties
- Crystal Packing: Analogs like 4-methylphenyl quinoline-2-carboxylate () exhibit weak C–H···O interactions and π-π stacking (centroid distances 3.56–3.89 Å), which stabilize crystal lattices. The target’s bulkier 2-chlorophenyl group may disrupt such interactions, reducing crystallinity .
Biological Activity
Methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by a quinoline ring system with a methoxy group and a chlorophenyl moiety, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN O3. The presence of the methoxy and chlorophenyl groups enhances its reactivity and biological activity. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Quinoline Ring | Central structure providing biological activity |
| Methoxy Group | Enhances solubility and potential interactions |
| Chlorophenyl Moiety | Contributes to unique chemical properties |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It may inhibit the growth of various microorganisms by interfering with nucleic acid synthesis or protein function. Preliminary studies suggest that the compound acts against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.
The specific mechanisms of action for this compound remain under investigation; however, it is hypothesized that it may inhibit key enzymes involved in microbial DNA replication, similar to other quinoline derivatives known for their antimicrobial effects .
Anticancer Properties
This compound has been evaluated for its anticancer activity in various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2), where it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.
Case Study: Cytotoxicity Assay Results
In a recent study, the cytotoxicity of the compound was assessed using plate clone formation assays:
| Concentration (μM) | HCT116 Cell Clone Formation (%) | Caco-2 Cell Clone Formation (%) |
|---|---|---|
| 0 | 100 | 100 |
| 0.2 | 82.53 | 86.48 |
| 0.4 | 15.21 | 23.22 |
These results indicate that higher concentrations significantly reduce cell viability, suggesting potential as an anticancer agent .
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Quinoline derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to reduce inflammatory markers could position it as a candidate for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
